n-Tert-butyl-2,4-dinitroaniline
Description
Structural Context within Dinitroaniline Derivatives
Dinitroanilines are a class of compounds with the general formula C₆H₅N₃O₄. wikipedia.org There are six isomers of dinitroaniline, distinguished by the positions of the two nitro groups on the aniline (B41778) ring: 2,3-dinitroaniline, 2,4-dinitroaniline (B165453), 2,5-dinitroaniline, 2,6-dinitroaniline (B188716), 3,4-dinitroaniline, and 3,5-dinitroaniline. wikipedia.org N-tert-butyl-2,4-dinitroaniline is a derivative of the 2,4-dinitroaniline isomer, where a tert-butyl group has replaced one of the hydrogen atoms of the amino group.
The structural characteristics of dinitroaniline derivatives, such as the C-N bond length, are significantly influenced by the substituents on the aromatic ring. wikipedia.org For instance, the C−N bond length in 2,4,6-trinitroaniline (B3268610) is 1.34 Å, which is shorter than the 1.44 Å bond in 3-methylaniline, indicating a partial π-bonding character between the carbon of the aryl group and the nitrogen atom. wikipedia.org The presence of electron-withdrawing groups like nitro groups tends to make the aniline derivative more planar, while electron-donating groups lead to a more pyramidal structure. wikipedia.org
Theoretical Frameworks for Aromatic Nitro Compounds and Substituted Anilines
The chemical behavior of this compound can be understood through the theoretical frameworks governing aromatic nitro compounds and substituted anilines.
Aromatic Nitro Compounds: The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. nih.gov This deactivation occurs because the nitro group delocalizes the π-electrons of the ring, making it less nucleophilic. nih.gov Consequently, electrophilic substitution reactions on nitroaromatics require harsh conditions and typically occur at the meta-position. surendranatheveningcollege.com Conversely, the presence of nitro groups activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. surendranatheveningcollege.commdpi.com This activation is a key feature in the reactivity of compounds like 2,4-dinitroaniline. mdpi.com
Substituted Anilines: The amino group (-NH₂) in aniline is an activating group, directing electrophilic substitution to the ortho and para positions. wikipedia.org However, in this compound, the strong deactivating effect of the two nitro groups overrides the activating effect of the amino group. The basicity of the aniline is also significantly affected by substituents. Electron-withdrawing groups, such as the nitro groups in 2,4-dinitroaniline, decrease the basicity of the aniline, making the lone pair of electrons on the nitrogen less available to protonation. qorganica.com The tert-butyl group, being an electron-donating group, would typically increase the basicity, but its effect is counteracted by the two powerful nitro groups.
Contemporary Research Significance of Related Compounds
Dinitroaniline derivatives have garnered significant attention in various research areas, most notably in agriculture and materials science.
Many dinitroaniline compounds are utilized as pre-emergence herbicides. wikipedia.orgfrontiersin.org Herbicides like trifluralin (B1683247), pendimethalin (B1679228), and ethalfluralin, which are primarily 2,6-dinitroaniline derivatives, function by inhibiting microtubule formation in plants. wikipedia.orgfrontiersin.org Research in this area focuses on understanding the mechanisms of herbicide resistance and developing new, more effective compounds. frontiersin.orgnih.gov The extensive use of these herbicides has led to studies on their environmental fate and impact on non-target organisms. nih.gov
In the realm of materials science, dinitroanilines are known for their explosive properties and have been used in the manufacture of explosives and dyes. wikipedia.orgwikipedia.org The presence of multiple nitro groups makes these compounds energetic materials. surendranatheveningcollege.com Research continues to explore the synthesis and characterization of new energetic materials derived from dinitroanilines with improved performance and safety profiles. Furthermore, some dinitroaniline derivatives have shown potential antimicrobial properties, opening avenues for medical research. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
13059-89-7 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
N-tert-butyl-2,4-dinitroaniline |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)11-8-5-4-7(12(14)15)6-9(8)13(16)17/h4-6,11H,1-3H3 |
InChI Key |
CLAAAWAMIUWEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N Tert Butyl 2,4 Dinitroaniline
Direct Synthetic Pathways
The direct synthesis of n-Tert-butyl-2,4-dinitroaniline can be approached through several key reaction types, each leveraging fundamental principles of organic chemistry.
Nucleophilic Aromatic Substitution Reactions with Tert-butylamine (B42293) and Dinitrophenyl Precursors
A primary and well-established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitable dinitrophenyl precursor, typically 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222), with tert-butylamine. wikipedia.orglibretexts.orgpressbooks.pub The presence of two electron-withdrawing nitro groups on the aromatic ring is crucial, as they activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgpressbooks.pubnih.gov
The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, the nucleophilic tert-butylamine attacks the carbon atom bearing the leaving group (halide), forming the resonance-stabilized Meisenheimer complex. wikipedia.orgpressbooks.pub The negative charge is delocalized across the aromatic system and, importantly, onto the ortho and para nitro groups. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound. The general synthesis of 2,4-dinitroaniline (B165453) from 1-chloro-2,4-dinitrobenzene and ammonia (B1221849) serves as a foundational example of this type of transformation. wikipedia.orgorgsyn.orgwikipedia.orggoogle.com
| Precursor | Reagent | Reaction Type | Key Feature |
|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Tert-butylamine | Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing nitro groups activate the ring for nucleophilic attack. |
| 1-Fluoro-2,4-dinitrobenzene | Tert-butylamine | Nucleophilic Aromatic Substitution (SNAr) | Fluorine is an excellent leaving group in SNAr reactions. |
Regioselective Nitration of N-Tert-butyl-Anilines (conceptual)
Conceptually, the regioselective nitration of N-tert-butylaniline presents another potential direct route to this compound. However, the direct nitration of N-alkyl anilines can be challenging, often leading to a mixture of products and potential oxidation. sci-hub.se Traditional nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be harsh. sci-hub.se
A more controlled approach might involve the use of milder nitrating agents. For instance, tert-butyl nitrite (B80452) has been reported for the regioselective nitration of N-alkyl anilines, proceeding through an N-nitroso intermediate. sci-hub.senih.gov This method offers a potential pathway to introduce nitro groups at specific positions on the aromatic ring of N-tert-butylaniline. The bulky tert-butyl group on the nitrogen atom would likely influence the regioselectivity of the nitration, favoring the formation of the 2,4-dinitro product due to steric hindrance at the ortho positions and the directing effects of the amino group. Further research would be needed to optimize this conceptual pathway for the specific synthesis of this compound. A general procedure for the dinitration of aromatic amines has been described using bismuth (III) nitrate (B79036) pentahydrate and palladium diacetate in trifluoroethanol and trifluoroacetic acid. chemicalbook.com
Alkylation of 2,4-Dinitroaniline with Tertiary Butylating Agents (conceptual)
An alternative conceptual approach involves the direct N-alkylation of 2,4-dinitroaniline with a suitable tertiary butylating agent. 2,4-Dinitroaniline itself can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by the hydrolysis of 2,4-dinitroacetanilide. wikipedia.orgwikipedia.org The two nitro groups significantly decrease the basicity of the aniline (B41778) nitrogen, making it less nucleophilic. wikipedia.org
This reduced nucleophilicity poses a challenge for direct alkylation. However, under appropriate basic conditions to deprotonate the aniline nitrogen, reaction with a tertiary butylating agent like tert-butyl bromide or tert-butyl iodide could potentially yield the desired product. The reaction would likely require a strong, non-nucleophilic base to generate the anilide anion without competing in the alkylation reaction. The feasibility and efficiency of this method would depend on overcoming the low nucleophilicity of the 2,4-dinitroaniline nitrogen and potential side reactions.
Indirect Synthesis and Derivatization Approaches
Indirect methods provide alternative strategies for the synthesis of this compound, often involving the transformation of related compounds or the use of protecting group chemistry.
Transformation from Related N-Substituted Dinitroanilines
The synthesis of this compound can be envisioned through the transformation of other N-substituted dinitroanilines. For example, if a precursor with a different N-alkyl or N-aryl group is available, a dealkylation or dearylation followed by N-tert-butylation could be a viable, albeit multi-step, route. The specific chemical transformations would be highly dependent on the nature of the initial N-substituent. A variety of N-substituted-2-nitroanilines can be synthesized through the reaction of 2-chloronitrobenzene with different amines. researchgate.net
Protection and Deprotection Strategies for N-Tert-butyl Moieties
Protecting group chemistry offers a versatile, though indirect, approach. A common strategy in organic synthesis is the use of the tert-butyloxycarbonyl (Boc) group to protect amines. rsc.org The Boc group is stable under many reaction conditions but can be removed under specific, often acidic, conditions. rsc.orgsemanticscholar.org
A conceptual synthetic sequence could involve the protection of tert-butylamine as N-Boc-tert-butylamine. This protected amine could then be used in a nucleophilic aromatic substitution reaction with a dinitrophenyl precursor. Following the formation of the N-Boc-n-Tert-butyl-2,4-dinitroaniline intermediate, the Boc group would be removed. A variety of methods exist for N-Boc deprotection, including treatment with trifluoroacetic acid (TFA), hydrochloric acid in dioxane, or even under thermal conditions. acs.orgreddit.com The choice of deprotection method would need to be carefully considered to avoid any undesired side reactions with the dinitroaniline core. Catalyst-free, water-mediated deprotection of N-Boc groups at elevated temperatures has also been reported as an environmentally friendly alternative. semanticscholar.org
| Reagent/Condition | Typical Solvent | Key Feature | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common and effective acidic cleavage. | rsc.orgreddit.com |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate (B1210297) | Acid-catalyzed removal. | semanticscholar.orgreddit.com |
| Thermal Deprotection | Methanol (B129727) or Trifluoroethanol | Can be achieved in continuous flow at high temperatures. | acs.org |
| Water (reflux) | Water | Catalyst-free, "green" chemistry approach. | semanticscholar.org |
| Oxalyl Chloride | Methanol | Mild deprotection at room temperature. | rsc.org |
Catalytic and Green Chemistry Approaches in this compound Synthesis
Recent research efforts in chemical synthesis have increasingly focused on the development of catalytic systems and environmentally friendly processes. These approaches aim to enhance reaction rates, improve selectivity, reduce waste, and utilize less hazardous materials compared to traditional methods.
The reaction of 1-chloro-2,4-dinitrobenzene with amines like tert-butylamine can be influenced by the choice of solvent and the presence of catalysts. While the reaction can proceed without a catalyst due to the high activation of the substrate, catalysis can significantly improve reaction kinetics and efficiency.
Kinetic studies of the reaction between 1-chloro-2,4-dinitrobenzene and various butylamines, including tert-butylamine, in benzene (B151609) have shown that the reactions are first-order with respect to the amine. rsc.org The steric bulk of the amine plays a significant role in the reaction rate. rsc.org The relative reactivity between the more reactive 1-fluoro-2,4-dinitrobenzene and the chloro-analogue is not greatly dependent on the steric hindrance of the amine nucleophile. rsc.org
Table 1: Kinetic Profile of Reactions of 1-Halogeno-2,4-dinitrobenzene with Butylamines in Benzene
| Reactants | Amine | Catalysis Details | Key Findings |
|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene | n-Butylamine, s-Butylamine, t-Butylamine | Amine-catalyzed | Second-order rate coefficients increase with amine concentration. Catalysis is attributed to the amine facilitating the decomposition of the addition intermediate. rsc.org |
| 1-Chloro-2,4-dinitrobenzene | n-Butylamine, s-Butylamine, t-Butylamine | First-order in amine | The reaction proceeds without the significant amine-catalysis observed in the fluoro-analogue. rsc.org |
One catalytic approach involves the use of reverse micelles, which can act as microreactors to accelerate reaction rates. Studies on the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine in AOT/n-hexane/water reverse micelles demonstrated that the reaction is faster in the micellar medium than in pure n-hexane. researchgate.netumich.edu The pseudo-first-order rate constants are influenced by the concentration of the surfactant (AOT) and the amount of water, with the reaction primarily occurring at the interface of the micellar aggregates. researchgate.netumich.edu This micellar catalysis represents a promising method for enhancing the rate of amine-dinitrophenyl coupling. researchgate.net
While specific heterogeneous or organometallic catalysts for the synthesis of this compound are not extensively documented, related N-arylation reactions provide insights into potential catalytic systems. For instance, microwave-mediated N-arylation of 4-chloroquinazolines with various anilines has been shown to be rapid and efficient, suggesting that microwave irradiation could be a valuable tool for promoting the coupling of tert-butylamine with 1-chloro-2,4-dinitrobenzene. beilstein-journals.org
The principles of green chemistry encourage the reduction or elimination of hazardous solvents. For the synthesis of dinitroanilines, this can be achieved by using safer solvent systems or by moving towards solvent-free conditions.
The use of mixed aqueous-organic solvent systems is a common strategy in industrial processes to improve environmental performance. A patented method for producing 2,4-dinitroaniline (from ammonia) utilizes a mixed solvent of water and a lower alcohol (like methanol or ethanol) in the presence of a dispersant. google.com This approach facilitates the reaction between the water-soluble amine and the organic-soluble dinitrochlorobenzene, enhances reaction rates, and simplifies processing. google.com Such a system could be adapted for the synthesis of this compound.
The reverse micelle system mentioned previously, which uses a mixture of n-hexane and water, also represents an alternative to traditional single-phase organic solvents. researchgate.netumich.edu Although n-hexane is not considered a green solvent, the ability to carry out the reaction in a system containing water is a step towards more benign conditions.
While a completely solvent-free synthesis for this compound has not been specifically reported, this approach is a key goal in green chemistry. For example, the synthesis of various N-nitroso compounds has been successfully achieved using tert-butyl nitrite under solvent-free conditions, demonstrating the feasibility of eliminating bulk solvents for certain amine-related reactions. researchgate.net Future research may explore adapting such solvent-free methodologies to the SNAr synthesis of this compound.
Process Optimization and Scale-Up Considerations
Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, high yield, and purity. Key considerations are drawn from established processes for the closely related compound, 2,4-dinitroaniline. google.comgoogle.com
Temperature Control: The reaction between 1-chloro-2,4-dinitrobenzene and amines is exothermic. On a large scale, effective heat management is crucial to prevent uncontrolled temperature increases, which could lead to side reactions or, in a worst-case scenario, a runaway reaction. google.com
Reagent Addition and Stoichiometry: The order and rate of reagent addition are critical process parameters. In the synthesis of 2,4-dinitroaniline, a patented process emphasizes introducing the 1-chloro-2,4-dinitrobenzene into the aqueous ammonia solution, rather than the reverse, to obtain a higher quality product in a nearly quantitative yield. google.com Using a stoichiometric excess of the amine is a common strategy to ensure complete conversion of the more valuable dinitro-chloro-precursor.
Reaction Time and Pressure: The reaction is typically carried out under elevated temperature and pressure to reduce reaction times. For example, the synthesis of 2,4-dinitroaniline from ammonia is often performed at temperatures between 80°C and 120°C, with reaction times of 4-5 hours. google.comsigmaaldrich.com The completion of the reaction can be monitored by observing the stabilization of pressure in the reactor. google.com
Work-up and Purification: After the reaction is complete, the product must be isolated and purified. A typical procedure involves cooling the reaction mixture, filtering the solid product, washing it with water to remove unreacted amine and salts, and then drying. google.com For high-purity applications, recrystallization from a suitable solvent, such as an alcohol-water mixture, is often employed. orgsyn.org
Table 2: Typical Industrial Process Parameters for 2,4-Dinitroaniline Synthesis
| Parameter | Condition | Purpose / Rationale | Reference |
|---|---|---|---|
| Reactants | 1-Chloro-2,4-dinitrobenzene, Aqueous Ammonia | Synthesis of the parent compound, 2,4-dinitroaniline. | google.com |
| Solvent | Water or Water/Alcohol Mixture | Use of environmentally benign solvents and dispersants to facilitate reaction. | google.com |
| Temperature | 60°C - 120°C | To increase reaction rate while managing the exothermic process. | google.comgoogle.com |
| Pressure | Elevated (e.g., 3-4.5 atm) | To maintain liquid phase at operating temperature and contain the volatile amine. | google.com |
| Reagent Ratio | >3-fold stoichiometric excess of ammonia | To drive the reaction to completion and maximize yield based on the chloro-aromatic. | google.com |
| Reaction Time | 2 - 6 hours | Optimized time to ensure complete conversion without product degradation. | google.comsigmaaldrich.com |
| Purification | Filtration, washing with water, drying. Recrystallization for higher purity. | To isolate the product and remove impurities, achieving high purity (e.g., >98%). | google.comgoogle.com |
Spectroscopic Data for this compound Not Found
Following a comprehensive search of publicly available scientific databases and literature, the specific experimental spectroscopic data required to detail the advanced characterization of This compound could not be located. Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR, FTIR, and Raman spectra for this specific compound did not yield any results.
The available data pertains to related but structurally distinct molecules, such as the straight-chain isomer N-butyl-2,4-dinitroaniline (B11963943) or the parent compound 2,4-dinitroaniline. As the structural differences, specifically the presence of a tertiary butyl group, would lead to significantly different spectral data, using information from these related compounds would be scientifically inaccurate for the requested subject.
Due to the absence of the necessary research findings and spectral data for this compound, it is not possible to generate the detailed and scientifically accurate article as outlined in the user's request.
Advanced Spectroscopic Characterization and Structural Elucidation of N Tert Butyl 2,4 Dinitroaniline
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of n-tert-butyl-2,4-dinitroaniline by analyzing its fragmentation patterns under ionization.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) mass spectrometry subjects the molecule to a high-energy electron beam (typically 70 eV), inducing fragmentation that is characteristic of the compound's structure. For this compound (molar mass: 239.23 g/mol ), the molecular ion peak (M⁺˙) is expected at m/z 239. While this peak confirms the molecular weight, the fragmentation pattern provides deeper structural insights.
A primary and highly significant fragmentation pathway involves the cleavage of the C-N bond between the aniline (B41778) nitrogen and the tert-butyl group. This process results in the formation of a highly stable tert-butyl carbocation ([C(CH₃)₃]⁺) with a characteristic peak at m/z 57. The stability of this cation often makes this a prominent peak in the spectrum. Another key fragmentation is the loss of a methyl group from the tert-butyl moiety, leading to a [M-15]⁺ peak at m/z 224. Further fragmentation can involve the successive loss of nitro groups (NO₂) or parts thereof, such as NO or O atoms, from the dinitroaniline portion of the molecule.
For comparison, the closely related isomer, n-butyl-2,4-dinitroaniline (B11963943), shows a molecular ion at m/z 239 and a base peak at m/z 196, corresponding to the loss of a propyl radical (C₃H₇) via McLafferty rearrangement, a process less favorable for the tert-butyl isomer. researchgate.net
Table 1: Expected Key EI-MS Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 239 | [C₁₀H₁₃N₃O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 224 | [M - CH₃]⁺ | Loss of a methyl group |
| 182 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |
| 57 | [C(CH₃)₃]⁺ | Tert-butyl carbocation |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules or other adducts with minimal fragmentation, making it ideal for confirming molecular weight. In positive-ion mode ESI-MS, this compound is expected to produce a prominent signal for the protonated molecule, [M+H]⁺, at an m/z of approximately 240.0979. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺, depending on the purity of the sample and solvents used.
While specific experimental data for this compound is not widely published, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available for related isomers and provide a basis for comparison in advanced MS studies.
Table 2: Predicted ESI-MS Adducts for n-butyl-2,4-dinitroaniline
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 240.09788 |
| [M+Na]⁺ | 262.07982 |
| [M+K]⁺ | 278.05376 |
| [M+NH₄]⁺ | 257.12442 |
Note: Data for the n-butyl isomer is presented for illustrative purposes.
Coupled Techniques: GC-MS and LC-MS Investigations
The coupling of chromatography with mass spectrometry allows for the separation of this compound from complex mixtures prior to its detection and structural analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would first travel through a capillary column, separating it from other components based on its boiling point and affinity for the column's stationary phase. Upon elution, it enters the mass spectrometer, where EI is commonly used for ionization and detection. GC-MS is a powerful tool for both qualitative identification based on retention time and mass spectrum, and quantitative analysis. Data for the related compound n-butyl-2,4-dinitroaniline is available in public databases under GC-MS experimental conditions. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile alternative, particularly useful if the compound has limited thermal stability or requires analysis in a complex matrix. The compound is separated via high-performance liquid chromatography (HPLC) before entering the mass spectrometer. ESI is the most common ionization source for LC-MS. This technique is highly sensitive and specific, though mobile phase additives like trifluoroacetic acid (TFA), sometimes used to improve chromatographic peak shape, can suppress the ESI signal. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The absorption characteristics of this compound are dominated by its primary chromophore: the 2,4-dinitroaniline (B165453) system.
The parent compound, 2,4-dinitroaniline, exhibits strong absorption in the UV-Vis region due to π → π* transitions within the benzene (B151609) ring, which is conjugated with the two nitro groups and the amino group. The presence of the electron-withdrawing nitro groups and the electron-donating amino group creates a significant intramolecular charge-transfer character, leading to intense absorption bands. For 2,4-dinitroaniline, a strong absorption maximum is observed at approximately 346 nm.
The introduction of the tert-butyl group onto the amino nitrogen (forming an auxochrome) influences the electronic properties of the chromophore. The alkyl group is weakly electron-donating through an inductive effect, which slightly increases the electron density on the nitrogen atom. This enhancement of the donating ability of the amino group typically leads to:
A bathochromic shift (red shift): The wavelength of maximum absorbance (λ_max) shifts to a longer wavelength.
A hyperchromic effect: The molar absorptivity (ε), or the intensity of the absorption, increases.
Therefore, the UV-Vis spectrum of this compound is expected to show a primary absorption band at a wavelength slightly longer than 346 nm with increased intensity compared to the parent 2,4-dinitroaniline.
Table 3: UV-Vis Absorption Data for the 2,4-Dinitroaniline Chromophore
| Compound | λ_max (nm) | Solvent/Conditions | Reference |
| 2,4-Dinitroaniline | 346 | Aqueous solution with TiO₂/ZrO₂ | |
| 2,4-Dinitroaniline | 387 | Not specified |
Solid-State Structural Characterization
While spectroscopic methods provide crucial data on connectivity and electronic structure, solid-state techniques like X-ray diffraction offer a definitive map of the molecular geometry in the crystalline state.
Single Crystal X-ray Diffraction (XRD) for Molecular Geometry
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a published crystal structure for this compound was not found in a search of publicly available crystallographic databases, this technique would provide unparalleled detail about its molecular architecture.
An XRD analysis would yield precise measurements of:
Bond Lengths: The exact distances between bonded atoms (e.g., C-C bonds in the aromatic ring, C-N bonds, and N-O bonds in the nitro groups).
Bond Angles: The angles between adjacent bonds, which would define the geometry of the tert-butyl group and the orientation of the nitro groups relative to the benzene ring.
Torsion Angles: These angles describe the rotation around single bonds, revealing the planarity of the dinitrophenylamine system and the conformation of the tert-butyl group relative to the ring.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., between the aniline N-H and a nitro oxygen of a neighboring molecule) and van der Waals forces, which govern the crystal's stability and physical properties.
This data is fundamental for understanding structure-property relationships and for computational modeling studies.
In-depth Analysis of this compound's Crystal Structure and Molecular Interactions Remains Elusive
A comprehensive review of scientific literature and crystallographic databases reveals a significant gap in the understanding of the solid-state structure of this compound. To date, no public records of a single-crystal X-ray diffraction study for this specific compound are available. This absence of foundational data precludes a detailed, experimentally verified analysis of its crystal packing and the nuanced intermolecular interactions that govern its solid-state architecture.
The introduction of a bulky tert-butyl group to the amine nitrogen of 2,4-dinitroaniline is anticipated to exert a profound influence on the molecule's crystallographic properties. This substituent's steric demands would likely disrupt the typical packing motifs and hydrogen bonding networks observed in simpler, related dinitroaniline derivatives. However, without empirical data, any description of these structural characteristics remains speculative.
A definitive exploration of the crystal packing of this compound would necessitate a successful single-crystal X-ray diffraction experiment. Such an analysis would provide precise measurements of unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding the three-dimensional arrangement of the molecules in the crystal lattice.
Furthermore, the identification and characterization of intermolecular forces, such as hydrogen bonds and π-π stacking, are critically dependent on crystallographic data. While it can be hypothesized that the amino proton could participate in hydrogen bonding with the oxygen atoms of the nitro groups of adjacent molecules, the specific geometry and strength of these interactions are unknown. Similarly, the potential for π-π stacking between the electron-deficient aromatic rings would be significantly influenced by the orientation of the tert-butyl group, a detail that can only be elucidated through experimental structural analysis.
Due to the unavailability of the requisite experimental data, a detailed and authoritative discussion on the crystal packing and intermolecular interactions of this compound cannot be provided at this time. The scientific community awaits future research that successfully crystallizes this compound and elucidates its structure, which would then allow for a complete and accurate description as outlined.
Computational Chemistry and Theoretical Investigations of N Tert Butyl 2,4 Dinitroaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these investigations.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties. For substituted dinitroanilines, DFT calculations, often employing hybrid functionals like B3LYP, are used to explore their molecular and electronic properties. tci-thaijo.orgthaiscience.info Studies on related molecules, such as various substituted anilines, have demonstrated that DFT can accurately predict structural parameters and electronic behavior. tci-thaijo.orgresearchgate.net
In the case of n-tert-butyl-2,4-dinitroaniline, it is expected that DFT calculations would be crucial for understanding how the bulky tert-butyl group influences the geometry and electronic distribution of the dinitroaniline scaffold. The electron-donating nature of the alkyl group and the strong electron-withdrawing properties of the nitro groups create a complex electronic environment that DFT is well-suited to model.
Hartree-Fock (HF) Level Calculations
Hartree-Fock (HF) is another foundational ab initio method used in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are often a starting point for more complex computations. tci-thaijo.org For molecules like substituted anilines, HF calculations can provide valuable insights into electronic structure and orbital energies. researchgate.net Comparing HF and DFT results is a common practice to assess the impact of electron correlation on the predicted properties of a molecule.
Geometry Optimization and Conformational Analysis
The optimization of molecular geometry is a critical step in computational chemistry, seeking the lowest energy arrangement of atoms. For this compound, a key structural question is the conformation of the tert-butyl group relative to the aromatic ring and the adjacent amino group. The steric hindrance from the bulky tert-butyl group and the ortho-nitro group likely forces a non-planar arrangement.
Analysis of Electronic Properties and Molecular Orbitals
The electronic properties of a molecule, particularly the distribution of its frontier molecular orbitals, are key to understanding its reactivity and spectroscopic behavior.
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap and Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. thaiscience.info
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro groups and the aromatic ring. The introduction of the electron-donating tert-butyl group would be expected to raise the energy of the HOMO, while the strong electron-withdrawing nitro groups significantly lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, indicating a molecule that is reactive and prone to electronic transitions. Studies on other nitro-substituted anilines have confirmed that the HOMO-LUMO gap is a key factor in their chemical reactivity. researchgate.net
Table 1: Anticipated Frontier Molecular Orbital Properties of this compound (Hypothetical Data)
| Property | Anticipated Value/Description |
| HOMO Energy | Relatively high, influenced by the electron-donating amino and tert-butyl groups. |
| LUMO Energy | Relatively low, dominated by the electron-withdrawing nitro groups. |
| HOMO-LUMO Gap | Expected to be small, suggesting potential for high reactivity and charge transfer. |
| HOMO Distribution | Primarily on the aniline ring and nitrogen of the amino group. |
| LUMO Distribution | Primarily on the nitro groups and the aromatic ring. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP surface is expected to show highly negative regions (typically colored red or yellow) around the oxygen atoms of the nitro groups, indicating these are the most likely sites for electrophilic attack. Conversely, a region of positive potential (typically blue) would be expected around the hydrogen atom of the amino group, making it a potential site for nucleophilic interaction. The aromatic ring itself would exhibit a complex potential landscape due to the competing electronic effects of the substituents. MEP analysis of similar nitroaromatic compounds has been instrumental in understanding their reactivity patterns. tci-thaijo.orgthaiscience.info
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. While specific NBO analysis data for this compound is not extensively available in public literature, the analysis of related dinitroaniline derivatives allows for a detailed theoretical discussion of the expected intramolecular interactions.
The key interactions within this compound would involve the lone pair electrons of the amino group nitrogen and the oxygen atoms of the nitro groups, as well as the π-electron system of the benzene (B151609) ring. The electron-withdrawing nature of the two nitro groups significantly influences the electronic environment of the molecule.
Key Expected NBO Findings:
Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond is anticipated between the hydrogen atom of the secondary amine (N-H) and the oxygen atom of the ortho-nitro group (O-N-O). This interaction would lead to the formation of a pseudo-six-membered ring, enhancing the planarity and stability of this portion of the molecule.
Electron Delocalization: Strong delocalization of the nitrogen lone pair of the amino group into the aromatic ring is expected. This is a common feature in anilines. However, the presence of two strongly electron-withdrawing nitro groups will significantly enhance this effect.
Hyperconjugative Interactions: The analysis would likely reveal hyperconjugative interactions between the filled orbitals of the amine and the aromatic ring and the antibonding orbitals of the nitro groups. These interactions are crucial in understanding the charge distribution and reactivity of the molecule. The tert-butyl group, being electron-donating through hyperconjugation, would also influence the electronic properties, albeit to a lesser extent compared to the powerful nitro groups.
Table 1: Conceptual NBO Analysis of Key Intramolecular Interactions in this compound
| Interacting Orbitals (Donor -> Acceptor) | Interaction Type | Expected Stabilization Energy (E(2)) (kcal/mol) | Consequence |
| LP(N) -> π(C=C) of benzene ring | π-delocalization | High | Increased electron density in the ring, influencing aromaticity and reactivity. |
| LP(O) of ortho-NO2 -> σ(N-H) | Intramolecular Hydrogen Bond | Moderate to High | Planarization of the N-H and ortho-NO2 groups, increased stability. |
| π(C=C) -> π(N=O) of nitro groups | Conjugation | High | Delocalization of π-electrons from the ring to the nitro groups, affecting electronic spectra. |
| σ(C-H) of tert-butyl -> σ(C-N) | Hyperconjugation | Low | Minor electron donation from the alkyl group to the amino nitrogen. |
Note: The stabilization energy values are conceptual and based on typical values observed in similar systems.
Simulation of Spectroscopic Data (conceptual)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating and predicting spectroscopic data such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net While experimental spectra for this compound are not readily published, theoretical simulations can provide valuable predictive insights.
The simulation process typically involves optimizing the molecular geometry at a chosen level of theory and then calculating the vibrational frequencies (for IR), electronic transitions (for UV-Vis), and chemical shifts (for NMR).
IR Spectroscopy: The simulated IR spectrum would be expected to show characteristic peaks for the N-H stretch, which would be red-shifted due to the intramolecular hydrogen bond. The symmetric and asymmetric stretching vibrations of the NO2 groups would also be prominent.
UV-Vis Spectroscopy: The simulated UV-Vis spectrum would likely exhibit strong absorption bands in the UV region, arising from π -> π* transitions within the aromatic ring and n -> π* transitions involving the nitro and amino groups. The extensive conjugation in the molecule would be expected to shift the absorption maxima to longer wavelengths (bathochromic shift).
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would predict the resonance positions of the different nuclei. The protons and carbons of the aromatic ring would be significantly deshielded due to the electron-withdrawing nitro groups. The chemical shift of the N-H proton would be particularly high due to hydrogen bonding.
Table 2: Conceptual Simulated Spectroscopic Data for this compound
| Spectrum | Key Feature | Predicted Wavenumber/Wavelength/Chemical Shift | Underlying Molecular Property |
| IR | N-H Stretch | ~3200-3300 cm⁻¹ | Intramolecular hydrogen bonding. |
| IR | Asymmetric NO₂ Stretch | ~1520-1560 cm⁻¹ | Strong electron-withdrawing nature of nitro groups. |
| IR | Symmetric NO₂ Stretch | ~1330-1360 cm⁻¹ | Strong electron-withdrawing nature of nitro groups. |
| UV-Vis | π -> π* transition | ~350-400 nm | Extended conjugation of the dinitrophenyl system. |
| ¹H NMR | N-H Proton | δ ~ 8-9 ppm | Deshielding due to hydrogen bonding and electron withdrawal. |
| ¹³C NMR | C-NO₂ Carbons | δ ~ 140-150 ppm | Strong deshielding by attached nitro groups. |
Note: These are conceptual predictions based on data from related nitroaromatic compounds. researchgate.netmdpi.com
Structure-Reactivity Relationship Prediction
The electronic and steric features of this compound, as elucidated by computational studies, are key to predicting its reactivity. The interplay between the electron-donating tert-butylamino group and the two electron-withdrawing nitro groups establishes a "push-pull" electronic system that governs its chemical behavior.
Nucleophilic Aromatic Substitution: The aromatic ring is highly electron-deficient due to the two nitro groups. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro groups that are not substituted. However, the presence of the bulky tert-butyl group may sterically hinder the approach of nucleophiles to the adjacent positions.
Acidity of the N-H bond: The N-H proton is expected to be significantly acidic for an amine. This is a direct consequence of the strong electron-withdrawing capacity of the dinitrophenyl moiety, which stabilizes the resulting conjugate base. The basicity of the amino nitrogen is, for the same reason, significantly reduced compared to aniline. wikipedia.org
Electrophilic Attack: Electrophilic substitution on the aromatic ring is predicted to be highly disfavored due to the deactivating effect of the nitro groups. Any electrophilic attack would likely occur at the amino nitrogen, provided the reaction conditions are not strongly acidic, which would protonate the amine.
Reactivity of the Nitro Groups: The nitro groups can undergo reduction to form nitroso, hydroxylamino, and ultimately amino groups. nih.gov This is a common reaction pathway for nitroaromatic compounds and is relevant to their metabolism and environmental fate.
Table 3: Predicted Reactivity of this compound
| Reaction Type | Predicted Reactivity | Influencing Factors |
| Nucleophilic Aromatic Substitution | Favorable | Electron-deficient ring; steric hindrance from tert-butyl group. |
| Deprotonation of N-H | Favorable | Strong electron-withdrawing groups stabilize the anion. |
| Electrophilic Aromatic Substitution | Unfavorable | Deactivated ring system. |
| Reduction of Nitro Groups | Favorable | Common reactivity pathway for nitroaromatics. |
Reaction Mechanisms and Chemical Reactivity of N Tert Butyl 2,4 Dinitroaniline
Mechanistic Studies of Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for dinitroaniline derivatives. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer or σ-complex. The subsequent departure of a leaving group restores the aromaticity of the ring.
Kinetics and Thermodynamics of Nucleophilic Attack on the Aromatic Ring
Detailed kinetic and thermodynamic data specifically for the nucleophilic substitution on n-Tert-butyl-2,4-dinitroaniline are not extensively documented in readily available literature. However, studies on analogous systems, such as the reactions of 1-chloro-2,4-dinitrobenzene (B32670) and 1-fluoro-2,4-dinitrobenzene (B121222) with various amines, including tert-butylamine (B42293), provide significant insights into the expected kinetic behavior.
The reactions of 2,4-dinitrobenzene derivatives with amines generally follow a two-step mechanism. The initial attack of the nucleophile is often the rate-determining step, although in some cases, the breakdown of the intermediate complex can be rate-limiting. For instance, in the reaction of fluoro-2,4-dinitrobenzene with tert-butylamine in benzene (B151609), the second-order rate coefficients show a less than linear increase with increasing amine concentration. This suggests the presence of an addition intermediate whose decomposition to products is catalyzed by the amine. rsc.org
In contrast, the reactions of chloro-2,4-dinitrobenzene with tert-butylamine in benzene are first order with respect to the amine, indicating a different kinetic profile likely influenced by the nature of the leaving group. rsc.org The general mechanism for nucleophilic aromatic substitution involves the formation of a Meisenheimer-type intermediate. researchgate.net The rate of reaction can be influenced by the basicity of the leaving group, its steric hindrance, and the solvent. researchgate.net
Kinetic studies on the reaction of 2,4-dinitro-1-naphthyl ethyl ether with tert-butylamine in dimethyl sulfoxide (B87167) (DMSO) have allowed for the separate observation of the formation and decomposition of the intermediate complex, providing a deeper understanding of the reaction coordinates. acs.org
Investigation of σ-Complex Formation and Stability
The formation of a stable σ-complex is a hallmark of nucleophilic aromatic substitution on electron-poor aromatic rings. In the case of dinitroanilines, nucleophilic attack creates a resonance-stabilized anionic intermediate where the negative charge is delocalized over the aromatic ring and, importantly, onto the nitro groups.
The generally accepted mechanism for SNAr reactions proceeds through the formation of a Meisenheimer-type intermediate. researchgate.net The rate-limiting step can be the formation of this intermediate, the expulsion of the leaving group, or a proton transfer process, depending on the specific reactants and conditions. researchgate.net The stability and subsequent reaction of this complex are influenced by factors such as the solvent, the nature of the nucleophile, and the substituents on the aromatic ring.
Regioselectivity and Stereoelectronic Effects in Substitutions
The positions of the nitro groups and the tert-butylamino group on the aromatic ring of this compound direct the regioselectivity of nucleophilic attack. The positions ortho and para to the nitro groups are highly activated towards nucleophilic attack.
In related dinitroaniline herbicides, a kinetic preference for the formation of the C-3 adduct has been observed, while the C-1 adduct is thermodynamically favored. cdnsciencepub.com This suggests a competition between different sites of attack. The final thermodynamic products often result from SNAr displacement at the C-1 position. cdnsciencepub.com
Stereoelectronic effects also play a crucial role. The bulky tert-butyl group on the nitrogen atom can influence the conformation of the amino group and its ability to donate electron density to the aromatic ring through its lone pair. In some dinitroanilines with large alkyl chains on the amino group, these chains can prevent the nitrogen lone pair from aligning with the π-system of the ring, thereby reducing its electron-donating effect and further activating the ring towards nucleophilic attack. cdnsciencepub.com Geometry optimization calculations have supported the hypothesis of n → σ* stabilization of the C-1 adduct, which can lead to SNAr displacement. cdnsciencepub.com
Reactions Involving Nitro Groups
The nitro groups of this compound are susceptible to a variety of chemical transformations, most notably reduction to amino groups.
Reductive Transformations of Nitro Moieties
The selective reduction of one or both nitro groups in polynitro aromatic compounds is a common and useful synthetic transformation. A variety of reducing agents can be employed, with the choice of reagent often determining the extent of reduction.
For N-alkyl-2,4-dinitroanilines, there is a general preference for the reduction of the nitro group at the ortho position to the amino group. stackexchange.com This regioselectivity is a key consideration in the synthetic utility of these compounds. Common reducing agents include metal catalysts such as palladium or platinum with hydrogen gas, as well as chemical reducing agents like tin(II) chloride in hydrochloric acid or sodium sulfide (B99878). The photochemical reduction of a related compound, N-sec-butyl-4-tert-butyl-2,6-dinitroaniline, has been shown to proceed via excitation and subsequent reduction of a nitro group. acs.org
The selective reduction of one nitro group over the other can be challenging but is often achievable under controlled conditions. The reaction is known as the Zinin reduction when carried out with sulfur-containing reagents like sodium sulfide or ammonium (B1175870) sulfide. stackexchange.com
Subsequent Reactions of Reduced Intermediates
The reduction of the nitro groups of this compound yields the corresponding phenylenediamine derivatives. For example, the partial reduction would likely yield N-tert-butyl-2-amino-4-nitroaniline or N-tert-butyl-4-amino-2-nitroaniline, while complete reduction would give N-tert-butyl-benzene-1,2,4-triamine. A commercially available, related compound is 4-(tert-Butyl)-o-phenylenediamine, which is a benzene-1,2-diamine derivative. thermofisher.com
These resulting aromatic amines are versatile intermediates in organic synthesis. The amino groups can undergo a wide range of reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The presence of multiple amino groups on the ring allows for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines, through condensation with appropriate reagents. The specific reaction pathways and products will depend on the reaction conditions and the reagents employed.
Reactivity of the N-Tert-butyl Amine Moiety
The N-tert-butyl group attached to the dinitroaniline core significantly influences the molecule's reactivity. Its bulky nature provides steric hindrance, while its electron-donating inductive effect can modulate the properties of the amine nitrogen.
N-Dealkylation Mechanisms
N-dealkylation is a common metabolic pathway for N-alkylated dinitroanilines. mdpi.comnih.gov Insights into the dealkylation of the tert-butyl group can be drawn from the degradation of the herbicide butralin (B1668113), which features a sec-butyl group. The major soil metabolite of butralin is 4-tert-butyl-2,6-dinitroaniline, which indicates the removal of the sec-butyl group. wikipedia.org Further degradation can lead to the loss of all carbon and hydrogen atoms from the nitrogen. wikipedia.org
A key enzymatic process involved in the degradation of butralin is catalyzed by a flavin-nitroreductase family enzyme. This enzyme facilitates a sequential nitroreduction and N-dealkylation through an oxidative hydroxylation mechanism. researchgate.net In a more general sense, the metabolic N-dealkylation of alkylamines is often mediated by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov This process typically involves the hydroxylation of the carbon atom alpha to the nitrogen. The resulting hydroxylated intermediate is unstable and spontaneously breaks down to yield the dealkylated amine and an aldehyde or ketone. mdpi.com In the case of this compound, this would lead to the formation of 2,4-dinitroaniline (B165453) and acetone. The tert-butyl group is generally less prone to oxidative dealkylation compared to smaller, unbranched alkyl groups. mdpi.com
Cyclization and Rearrangement Pathways
N-substituted dinitroanilines can undergo intramolecular cyclization reactions, particularly under basic conditions, to form benzimidazole (B57391) derivatives. researchgate.netresearchgate.net Studies on the reaction of N-butyl-2,4,6-trinitroaniline with sodium hydroxide (B78521) have shown the formation of 5,7-dinitro-2-propyl-1H-benzimidazole 3-oxide alongside 2,4,6-trinitrophenol. researchgate.net The proposed mechanism for the formation of the benzimidazole N-oxide involves the cyclization of an N-alkylidene-2-nitrosoaniline-type intermediate. researchgate.net This suggests that a similar pathway could be accessible to this compound, potentially leading to a benzimidazole N-oxide derivative.
The synthesis of benzimidazole N-oxides from N-alkyl-2-nitroaniline derivatives is a known transformation, often achieved by heating the substrate with a base in a solvent mixture like dioxane and water. researchgate.net The cyclization of N-(2,4-dinitrophenyl)amino acids to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides also provides a strong analogy for this type of reactivity. nih.gov
Acid-Base Properties and Protonation Equilibria
The acid-base properties of this compound are significantly influenced by the two electron-withdrawing nitro groups on the aromatic ring. These groups drastically reduce the basicity of the amine nitrogen. For comparison, the pKa of the conjugate acid of 2,4-dinitroaniline is approximately -4.53, indicating that it is a very weak base. wikipedia.org The N-tert-butyl group, being electron-donating through an inductive effect, will slightly increase the basicity of the amine nitrogen compared to the unsubstituted 2,4-dinitroaniline. However, this effect is expected to be modest, and this compound will remain a very weak base.
Conversely, the electron-withdrawing nitro groups increase the acidity of the N-H proton. The pKa of the N-H proton in 2,4-dinitroaniline is 18.46. wikipedia.org The electron-donating tert-butyl group will decrease the acidity of the N-H proton in this compound, making it a weaker acid than 2,4-dinitroaniline.
Table 1: Conceptual Acid-Base Properties of this compound
| Compound | pKa of Conjugate Acid (Approximate) | pKa of N-H Proton (Approximate) | Basicity Relative to 2,4-dinitroaniline | Acidity Relative to 2,4-dinitroaniline |
|---|---|---|---|---|
| 2,4-Dinitroaniline | -4.53 wikipedia.org | 18.46 wikipedia.org | - | - |
| This compound | > -4.53 | > 18.46 | Slightly more basic | Less acidic |
Photochemical Reactivity and Degradation Pathways
Dinitroaniline herbicides are known to undergo photodegradation, which is a significant pathway for their dissipation from soil surfaces. researchgate.netepa.gov The photochemical decomposition of these compounds can lead to a variety of products. For instance, the irradiation of N-alkylated nitroanilines can result in N-dealkylation.
The photochemical degradation of dinitroanilines is influenced by environmental conditions. For example, the presence of photosensitizers can accelerate the degradation process. The primary mechanism often involves the absorption of light by the dinitroaniline molecule, leading to an excited state that can then undergo various reactions, including hydrogen abstraction, cyclization, or reaction with other molecules.
Oxidative Transformations
The oxidative transformation of this compound can occur at both the N-tert-butyl group and the aromatic ring. The metabolic pathways of related dinitroaniline herbicides, such as pendimethalin (B1679228), involve the hydroxylation and oxidation of the N-alkyl groups. nih.gov
A key reactive species in oxidative degradation is the hydroxyl radical (•OH). Theoretical studies on the reaction of dinitrotoluene (a related compound) with hydroxyl radicals have shown that hydrogen abstraction from the alkyl group is a dominant degradation mechanism. nih.gov For this compound, this would involve the abstraction of a hydrogen atom from one of the methyl groups of the tert-butyl moiety, leading to a carbon-centered radical. This radical can then undergo further reactions, such as oxidation to an alcohol or fragmentation.
Dinitroanilines are also known to be incompatible with strong oxidizing agents. frontiersin.org The reaction with strong oxidizers can lead to vigorous and potentially explosive decomposition.
Table 2: Potential Oxidative Transformation Products of this compound
| Reactant | Oxidizing Agent | Potential Transformation | Product Type |
|---|---|---|---|
| This compound | Hydroxyl Radical (•OH) | Hydrogen abstraction from tert-butyl group | Carbon-centered radical |
| This compound | Cytochrome P450 | Hydroxylation of tert-butyl group | Alcohol |
| This compound | Strong Oxidizers | Vigorous Decomposition | Various decomposition products |
Analytical Methodologies for N Tert Butyl 2,4 Dinitroaniline
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and identification of n-Tert-butyl-2,4-dinitroaniline from various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are the primary methods employed.
Development of High-Performance Liquid Chromatography (HPLC) Methods
The development of HPLC methods for this compound often involves reverse-phase chromatography. While a specific, validated method for this compound is not widely published, methods for structurally similar compounds, such as dinitroaniline herbicides and their derivatives, provide a strong foundation for its analysis. For instance, the separation of 4-tert-Butyl-2,6-dinitrochlorobenzene, a related compound, is achieved using a reverse-phase (RP) HPLC method. sielc.com This methodology can be adapted for this compound.
A typical HPLC setup would likely utilize a C18 column. The mobile phase is a critical component for achieving good separation. A mixture of acetonitrile (B52724) and water is a common choice for the analysis of dinitroaniline compounds. sielc.com For applications requiring Mass Spectrometry (MS) detection, a volatile acid like formic acid is used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com
A study on the simultaneous determination of five dinitroaniline isomers, including the parent compound 2,4-dinitroaniline (B165453), employed an Agilent TC-C18 column (250 mm × 4.6 mm, 5 µm). The separation was achieved under isocratic conditions with a mobile phase of acetonitrile/water (30/70, v/v) at a flow rate of 1.0 mL/min and a column temperature of 30°C. Detection was carried out using a UV detector at a wavelength of 225 nm.
Based on these related methods, a starting point for the HPLC analysis of this compound can be proposed, as detailed in the table below.
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water mixture |
| Detector | UV or Mass Spectrometry (MS) |
| Flow Rate | ~1.0 mL/min |
| Temperature | Ambient to 30°C |
Further optimization of the mobile phase composition and gradient may be necessary to achieve optimal separation and peak shape for this compound.
Optimization of Gas Chromatography (GC) Parameters
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of this compound. EPA Method 8131, which details the analysis of aniline (B41778) and its derivatives, provides a solid basis for developing a GC method for this compound, even though it specifically lists parameters for 2,4-dinitroaniline. epa.gov
For the analysis of a closely related compound, butralin (B1668113) (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline), and its metabolite 4-tert-butyl-2,6-dinitroaniline in soil, a specific GC method has been validated. epa.gov This method can be readily adapted for this compound. Key parameters from this method include an injector temperature of 230°C and helium as the carrier gas at a flow rate of 2.0 mL/min. epa.gov
The choice of the capillary column is crucial for good resolution. For aniline derivatives, an SE-54 fused silica (B1680970) capillary column is often used, though it may not resolve all related isomers. An alternative, such as an SE-30 column, can be employed for better separation in such cases. epa.gov GC-MS analysis of N-butyl-2,4-dinitroaniline (B11963943), a structural isomer, has been reported using a JEOL JMS-01-SG-2 instrument with electron ionization (EI-B). nih.gov
A summary of optimized GC parameters, drawing from these related methods, is provided below.
| Parameter | Suggested Condition |
| Injector Temperature | 230°C |
| Carrier Gas | Helium |
| Flow Rate | ~2.0 mL/min |
| Column | Fused silica capillary (e.g., SE-54 or SE-30) |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) |
For confirmation of the analyte's identity, GC-MS is highly recommended. epa.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple and rapid technique that can be effectively used to monitor the progress of chemical reactions producing this compound and to assess the purity of the final product. While a specific TLC method for this compound is not detailed in the literature, general methods for nitroanilines can be applied.
The choice of the stationary phase and the mobile phase (eluent) is critical for successful separation. Silica gel plates are commonly used as the stationary phase. The mobile phase composition will depend on the polarity of the compounds being separated. For the separation of nitroaniline compounds, a mixture of non-polar and polar solvents is typically used.
Visualization of the spots on the TLC plate can be achieved under UV light, as nitroaromatic compounds are often UV-active. Additionally, specific staining reagents can be used. For aromatic amines, a spray reagent of t-butyl hypochlorite (B82951) followed by a starch/potassium iodide solution can be used to produce colored spots.
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. It can be used to identify compounds by comparison with a standard.
Sample Preparation and Extraction Procedures (drawing from soil analysis methods)
The accurate analysis of this compound in environmental samples, particularly soil, requires efficient sample preparation and extraction to isolate the analyte from the complex matrix. A validated method for the extraction of the related compound butralin and its metabolite from soil provides a robust procedure that can be adapted. epa.gov
The general steps for sample preparation and extraction from soil are as follows:
Sample Weighing: A representative soil sample (e.g., 50 grams) is accurately weighed into an appropriate flask. epa.gov
Extraction: The soil sample is extracted with a suitable organic solvent. Dichloromethane (DCM) has been shown to be effective for extracting butralin and its dinitroaniline metabolite. epa.gov The extraction is typically performed by shaking the soil with the solvent for a set period.
Phase Separation: After extraction, the solid and liquid phases are separated. This can be achieved by filtration.
Water Partitioning: The organic extract is then washed with deionized water to remove water-soluble impurities. The mixture is shaken, and the layers are allowed to separate. epa.gov
Drying: The organic layer is passed through anhydrous sodium sulfate (B86663) to remove any residual water. epa.gov
Concentration: The extract is concentrated to a smaller volume using techniques such as rotary evaporation or a gentle stream of nitrogen. epa.gov
Reconstitution: The final residue is dissolved in a known volume of a suitable solvent, such as 10% ethyl acetate (B1210297) in hexane, before analysis by GC or HPLC. epa.gov
The table below summarizes the key steps in the soil extraction procedure.
| Step | Procedure |
| Extraction Solvent | Dichloromethane (DCM) |
| Purification | Liquid-liquid partitioning with water |
| Drying Agent | Anhydrous sodium sulfate |
| Concentration | Rotary evaporation or nitrogen stream |
| Final Solvent | 10% Ethyl acetate in hexane |
Quantitative Analysis and Method Validation
For quantitative analysis of this compound, the developed chromatographic methods must be properly validated to ensure accuracy, precision, and reliability.
Calibration and Detection Limits
A key aspect of quantitative analysis is the creation of a calibration curve. This involves preparing a series of standard solutions of this compound at known concentrations. These standards are then analyzed using the chosen chromatographic method (HPLC or GC), and the instrument response (e.g., peak area) is plotted against the concentration. The resulting calibration curve should be linear over the expected concentration range of the samples.
For the analysis of butralin, stock solutions are prepared by accurately weighing the reference standard and dissolving it in a known volume of hexane. epa.gov From this stock solution, a series of calibration standards are prepared by serial dilution.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation. The LOD is the lowest concentration of the analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
The table below illustrates the type of data that would be generated during the validation of a quantitative method for this compound.
| Parameter | Description |
| Calibration Range | The range of concentrations over which the method is linear. |
| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve (should be close to 1). |
| Limit of Detection (LOD) | The lowest detectable concentration. |
| Limit of Quantification (LOQ) | The lowest quantifiable concentration with acceptable accuracy and precision. |
| Precision | The closeness of agreement between a series of measurements (often expressed as Relative Standard Deviation, RSD). |
| Accuracy | The closeness of the measured value to the true value (often assessed through recovery studies in spiked samples). |
Reproducibility and Accuracy Assessment
The validation of an analytical method is critical to ensure the reliability of its results. This involves assessing its reproducibility (the closeness of agreement between independent results) and accuracy (the closeness of the measurement to the true value).
Several studies have demonstrated the successful application of various analytical techniques for the determination of dinitroaniline compounds, including isomers of this compound. These methods often report high levels of reproducibility and accuracy.
For instance, a high-performance liquid chromatography (HPLC) method combined with solid-phase extraction (SPE) was developed for the simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewater. nih.gov This method demonstrated good recoveries, ranging from 84.6% to 94.0%, with a relative standard deviation (RSD) of less than 4.7%, indicating high accuracy and precision. nih.gov The limits of quantification (LOQ) for 2,4-dinitroaniline was determined to be 4.5 x 10⁻⁹ M in a 500 mL spiked sewage sample. nih.gov
Another study utilizing a fluorescent sensor based on carbon dots for the detection of 2,4-dinitroaniline in aqueous samples reported spiked recoveries in the range of 95.0% to 99.6%. nih.gov This high recovery rate underscores the accuracy of the method. The sensor also exhibited a low detection limit of 0.05 μmol L⁻¹. nih.gov
Gas chromatography (GC) with electron capture detection is another common technique for analyzing dinitroaniline herbicides in various matrices. nih.gov Methods have been developed that show recoveries greater than 80% for concentrations ranging from 0.1 to 1.0 microgram/g. nih.gov
A spectrophotometric method for determining dinitroaniline herbicide residues also reported good percent recovery, ranging from 86.2% to 92.7%. researchgate.net The limit of detection and limit of quantification were found to be 0.21 μg mL⁻¹ and 0.71 μg mL⁻¹, respectively. researchgate.net
The following table summarizes the performance characteristics of some analytical methods for dinitroaniline compounds:
| Analytical Technique | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) | Reference |
| HPLC-SPE | Wastewater | 84.6 - 94.0 | < 4.7 | 4.5 x 10⁻⁹ M for 2,4-dinitroaniline | nih.gov |
| Fluorescent Carbon Dot Sensor | Aqueous Samples | 95.0 - 99.6 | Not Reported | 0.05 μmol L⁻¹ for 2,4-dinitroaniline | nih.gov |
| GC-ECD | Tissue and Excreta | > 80 | Not Reported | Not Reported | nih.gov |
| Spectrophotometry | Food Samples | 86.2 - 92.7 | Not Reported | 0.71 μg mL⁻¹ | researchgate.net |
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that has properties more suitable for a particular analytical method. For compounds like this compound, derivatization can enhance detectability and improve separation in chromatographic techniques. This is particularly relevant for gas chromatography (GC) analysis, where the thermal stability and volatility of the analyte are critical. thermofisher.comchromatographyonline.com
A common derivatization strategy for primary amines involves their conversion to more stable and volatile derivatives. iu.edu While specific derivatization methods for this compound are not extensively detailed in the provided context, general principles for derivatizing amines and related compounds can be applied.
One widely used approach is the derivatization of amines to form 2,4-dinitroaniline derivatives. For example, a spectrophotometric method for dinitroaniline herbicides involves the initial base hydrolysis of the herbicide to produce 2,4-dinitroaniline. researchgate.net This product is then diazotized and coupled with another reagent to form a colored azo dye, which can be quantified by measuring its absorbance. researchgate.net This process essentially uses the formation of a 2,4-dinitroaniline derivative as an intermediate step to facilitate detection.
Another example is the derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB). nih.gov This reagent introduces a protonatable site, which significantly enhances the ion current signals in electrospray ionization mass spectrometry (ESI-MS), thereby improving detection sensitivity. nih.gov This principle of introducing a readily ionizable group could be adapted for the analysis of this compound.
Furthermore, derivatization is often employed to improve the chromatographic behavior of analytes. For instance, primary amines can be derivatized to reduce their polarity and increase their volatility, making them more amenable to GC analysis. iu.edu Common derivatizing agents for amines include acylating agents. iu.edu
The following table lists some derivatization strategies that can be applied to amines, which could be relevant for the analysis of this compound:
| Derivatization Strategy | Target Analyte Class | Purpose | Analytical Technique | Reference |
| Hydrolysis to 2,4-dinitroaniline followed by diazotization and coupling | Dinitroaniline Herbicides | Enhanced spectrophotometric detection | Spectrophotometry | researchgate.net |
| Derivatization with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Amino Acids | Increased ESI-MS signal | HPLC/ESI-MS | nih.gov |
| Acylation | Primary Amines | Improved volatility and thermal stability | Gas Chromatography | iu.edu |
Environmental Transformation and Degradation Pathways of N Tert Butyl 2,4 Dinitroaniline
Biodegradation Studies
Biodegradation of n-Tert-butyl-2,4-dinitroaniline is a key process in its environmental dissipation, primarily mediated by soil and water microorganisms.
The microbial transformation of butralin (B1668113) is significantly influenced by the action of nitroreductases, enzymes that catalyze the reduction of nitroaromatic compounds. A notable example is the flavin-nitroreductase NfnB, isolated from the soil bacterium Sphingopyxis sp. strain HMH. This enzyme has been shown to initiate the degradation of butralin. The mechanism involves a sequential process starting with the reduction of one of the nitro groups on the dinitroaniline structure. This initial nitroreduction is a critical step that often leads to further breakdown of the molecule.
The biodegradation of butralin leads to the formation of several intermediate compounds. The primary soil metabolite identified is 4-tert-butyl-2,6-dinitroaniline. wikipedia.org Further microbial action can result in metabolites where parts or all of the carbon and hydrogen atoms over the nitrogen are lost, or where oxygen is lost from the nitro groups. wikipedia.org
In a study involving Sphingopyxis sp. strain HMH, the nitroreductase NfnB was found to selectively reduce butralin. This is followed by N-dealkylation, which occurs through a possible hydroxylation reaction on the carbon linked to the amine of the N-(sec-Butyl) moiety. This process leads to the formation of several biotransformation products.
| Biotransformation Product/Metabolite | Identification Source/Method |
| 4-tert-butyl-2,6-dinitroaniline | Major soil metabolite |
The degradation rate of butralin in the environment is influenced by the presence or absence of oxygen. Generally, dinitroaniline compounds tend to degrade more rapidly under anaerobic conditions compared to aerobic ones. nih.gov
Under aerobic conditions, the degradation of butralin in soil is expected to be slow. regulations.gov One study reported a half-life of 1,165 days in aerobic soil. regulations.gov However, in aerobic aquatic environments, butralin may degrade more quickly, with observed half-lives ranging from 4.5 to 8.9 days. regulations.gov It is important to note that the degradation rate can be underestimated if the parent compound becomes part of unextracted residues in sediment. regulations.gov When considering the parent compound plus these unextracted residues, the estimated half-lives in two different water-sediment systems were significantly longer, at 729 and 1,960 days. regulations.gov Another study under greenhouse conditions found that butralin had half-lives ranging from 21 to 52 days, with an average of 40 days. nih.gov
Anaerobic degradation of butralin has been shown to be a more rapid process. For instance, in a study using flooded soil, a half-life of 24 days was reported, whereas, in the same soil maintained at field capacity moisture, the half-life was 36 days. nih.gov In a separate anaerobic soil metabolism study, a half-life of 35 days was observed, with a significant portion of the ¹⁴C residue becoming bound to the soil. scbt.com
For comparison, studies on a related dinitroaromatic compound, 2,4-dinitroanisole (B92663) (DNAN), show that it can be transformed into 2,4-dinitrophenol (B41442) (2,4-DNP) by Pseudomonas sp. strain FK357 under aerobic conditions. nih.gov The complete degradation of DNAN was achieved in a co-culture with Rhodococcus imtechensis strain RKJ300, which degrades 2,4-DNP. nih.gov Under anaerobic conditions, DNAN undergoes nitro-group reduction to form products such as 2-methoxy-5-nitroaniline (B165355) (MENA) and 2,4-diaminoanisole (B165692) (DAAN).
| Condition | Matrix | Half-life (t₁/₂) | Reference |
| Aerobic | Soil | 1,165 days | regulations.gov |
| Aerobic | Soil (Greenhouse) | 21-52 days (mean 40 days) | nih.gov |
| Aerobic | Aqueous | 4.5-8.9 days | regulations.gov |
| Aerobic | Water:Sediment System 1 | 729 days | regulations.gov |
| Aerobic | Water:Sediment System 2 | 1,960 days | regulations.gov |
| Anaerobic | Soil (Flooded) | 24 days | nih.gov |
| Anaerobic | Soil (Field Capacity) | 36 days | nih.gov |
| Anaerobic | Soil | 35 days | scbt.com |
Abiotic Degradation Mechanisms in Environmental Matrices
In addition to biodegradation, this compound is subject to non-biological degradation processes, primarily photolysis.
Photodegradation, or the breakdown of compounds by light, is a significant dissipation route for butralin, particularly in water. scbt.com When exposed to sunlight in water, butralin degrades to form a dealkylated nitroso compound, 4-tert-butyl-2-dinitroso-6-nitrosoaniline, along with minor products including 4-tert-butyl-2,6-dinitroaniline. nih.gov The half-life for photolysis in the water column is reported to be 13.6 days. epa.gov
On soil surfaces, butralin is considered stable to photodegradation. wikipedia.orgregulations.govepa.gov One study reported only 9.0% photodecomposition of butralin applied to a thin layer of dry soil after seven days of exposure to unfiltered solar radiation. nih.gov The susceptibility of dinitroaniline herbicides to ultraviolet light degradation is a known characteristic, which is why soil incorporation is often recommended to maximize their herbicidal activity. ucanr.edu
| Degradation Product | Phase |
| 4-tert-butyl-2-dinitroso-6-nitrosoaniline | Aqueous |
| 4-tert-butyl-2,6-dinitroaniline | Aqueous (minor) |
This compound is stable to abiotic hydrolysis. wikipedia.orgregulations.govepa.gov This means it does not readily react with water to break down. Regulatory data indicates that butralin is stable in aqueous solutions at pH levels ranging from 4 to 9 at 25°C. herts.ac.uk The lack of hydrolyzable functional groups in its chemical structure contributes to this stability. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for butralin in aquatic systems.
Sorption and Mobility in Environmental Compartments (conceptual, based on dinitroaniline herbicides in soil)
The sorption and mobility of this compound in soil are expected to follow the general patterns observed for other dinitroaniline herbicides. These compounds typically exhibit low water solubility and a strong tendency to bind to soil particles, which limits their mobility. nih.govfrontiersin.orgnih.gov
Sorption:
The sorption of dinitroaniline herbicides to soil is primarily driven by interactions with soil organic carbon and clay minerals. researchgate.netnih.gov The strength of this binding is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Dinitroaniline herbicides generally have high Koc values, indicating a strong affinity for soil organic matter and reduced potential for leaching. nih.gov For instance, the dinitroaniline herbicide trifluralin (B1683247) has Koc values ranging from 4,000 to 13,000, signifying strong binding to soil. nih.gov
The sorption process is influenced by several soil properties:
Organic Carbon Content: Higher organic carbon content in soil generally leads to increased sorption of dinitroaniline herbicides, thereby reducing their mobility. awsjournal.orgnih.gov
Clay Content: Clay minerals also contribute to the sorption of these compounds. researchgate.net
Soil pH: The pH of the soil can influence the chemical form of the herbicide and the surface charge of soil colloids, which in turn affects sorption. awsjournal.org
The strong adsorption of dinitroaniline herbicides to soil particles means that they are likely to remain in the upper layers of the soil profile, with minimal leaching to groundwater. nih.gov However, the actual extent of mobility can be influenced by factors such as rainfall intensity and soil structure, which can lead to preferential flow paths. nih.gov
Mobility:
Due to their strong sorption to soil, dinitroaniline herbicides are generally considered to have low mobility. nih.govfrontiersin.orgnih.gov They tend to remain in the soil layer where they are applied. frontiersin.orgnih.gov Volatilization can be a significant dissipation pathway for some dinitroaniline herbicides, especially from the soil surface. frontiersin.orgnih.gov To minimize losses through volatilization and photodegradation, these herbicides are often incorporated into the soil. frontiersin.orgnih.gov
The mobility of these compounds is primarily through soil gas-phase movement and, to a lesser extent, in the soil water phase. frontiersin.orgnih.gov The low water solubility of dinitroanilines limits their transport in soil solution. frontiersin.orgnih.gov
The following table provides a conceptual overview of the factors influencing the sorption and mobility of dinitroaniline herbicides, which can be extrapolated to this compound.
| Environmental Factor | Influence on Sorption | Influence on Mobility | Conceptual Relevance to this compound |
| Soil Organic Matter | Increases sorption | Decreases mobility | Expected to be a primary factor controlling its environmental distribution. |
| Clay Content | Increases sorption | Decreases mobility | Will contribute to its retention in soil. |
| Water Solubility | Inversely related | Low solubility limits mobility in water | The tert-butyl group may slightly alter solubility compared to other dinitroanilines. |
| Volatility | Not a direct factor | Can be a significant transport pathway in the gas phase | The volatility of this compound will determine the importance of this pathway. |
| Soil Incorporation | Not applicable | Reduces losses from volatilization and photodegradation | Application method will impact its environmental fate. |
Environmental Fate Modeling (conceptual, based on environmental studies of related compounds)
Environmental fate models are used to predict the transport, transformation, and ultimate fate of chemicals in the environment. For this compound, modeling would conceptually rely on data from related compounds like 2,4-dinitroanisole (DNAN) and other dinitroaniline herbicides. arizona.edu
These models typically incorporate key physicochemical properties and environmental parameters to simulate the compound's behavior. Important parameters for modeling the environmental fate of a dinitroaniline compound include:
Partitioning Coefficients: The octanol-water partition coefficient (Kow) and the soil organic carbon-water partition coefficient (Koc) are crucial for predicting how the compound will distribute between water, soil, and biota. nih.gov
Degradation Rates: Rates of photolysis, hydrolysis, and biodegradation under different environmental conditions (e.g., aerobic, anaerobic) are essential inputs. nih.govnih.gov For instance, studies on DNAN have shown that it undergoes reduction to amino derivatives in soil. arizona.edunih.gov
Solubility: The aqueous solubility of the compound affects its potential for transport in water. nih.gov
Volatility: The Henry's Law constant or vapor pressure is used to model volatilization from soil and water surfaces. frontiersin.orgnih.gov
Based on studies of DNAN, a structurally similar compound, the environmental fate of this compound is likely to involve several key processes. nih.gov DNAN is known to be strongly adsorbed by soils, and its transformation can lead to the formation of amino-reduction products such as 2-amino-4-nitroanisole and 4-amino-2-nitroanisole. arizona.edu The successive replacement of nitro groups with amino groups can enhance irreversible sorption to soil. nih.gov
Environmental fate models like HYDRUS-1D have been used to simulate the transport and transformation of DNAN in soil, showing significant attenuation potential and a reduced risk of groundwater contamination. arizona.edu
The following table outlines the key processes and parameters that would be considered in an environmental fate model for a dinitroaniline compound like this compound, based on data from related compounds.
| Process | Key Parameters | Significance for Environmental Fate | Findings from Related Compounds (e.g., DNAN) |
| Sorption | Koc, Kd (soil-water distribution coefficient) | Determines the amount of compound bound to soil, affecting mobility and bioavailability. | DNAN is strongly adsorbed by soils, with adsorption coefficients correlated with organic carbon and cation exchange capacity. arizona.edu |
| Biodegradation | Half-life (aerobic and anaerobic) | A major pathway for the breakdown of the compound in soil and water. | DNAN is transformed under anaerobic conditions to amino derivatives. researchgate.net Aerobic degradation can also occur. nih.gov |
| Photodegradation | Photolysis rate constant, quantum yield | Important for degradation on the soil surface and in surface waters. | Photolysis of DNAN can lead to the formation of intermediates like 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. nih.gov |
| Volatilization | Henry's Law constant, vapor pressure | Can be a significant dissipation pathway, especially for surface-applied compounds. | Many dinitroaniline herbicides are highly volatile. frontiersin.orgnih.gov |
| Leaching | Retardation factor | Indicates the potential for the compound to move through the soil profile to groundwater. | The strong sorption of DNAN results in significant retardation and reduced risk of groundwater contamination. arizona.edu |
Advanced Applications and Broader Scientific Implications of N Tert Butyl 2,4 Dinitroaniline
Utilization as a Synthetic Building Block in Organic Synthesis
N-Tert-butyl-2,4-dinitroaniline serves as a valuable synthetic intermediate in organic chemistry. The presence of the amine and nitro functionalities allows for a range of chemical transformations.
The amino group can be a target for various reactions. For instance, it can undergo N-alkylation. researchgate.netresearchgate.net The nitro groups, being strong electron-withdrawing groups, activate the aromatic ring towards nucleophilic aromatic substitution. scielo.brresearchgate.net This allows for the replacement of the nitro groups or other leaving groups on the ring with a variety of nucleophiles.
Furthermore, the nitro groups can be reduced to amino groups, leading to the formation of diamino compounds. This transformation opens up pathways to synthesize a variety of heterocyclic compounds and polymers. The reduction of nitroaromatic compounds can be achieved through various methods, including catalytic hydrogenation. acs.orgwikipedia.org
The general reactivity of dinitroanilines makes them useful starting materials. For example, 2,4-dinitroaniline (B165453) can be prepared from the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). wikipedia.orggoogle.com It is also used in the production of azo and disperse dyes. wikipedia.org
Exploration in Functional Materials Science (conceptual, based on nitroanilines in materials)
While specific research on this compound in functional materials is not extensively documented, the broader class of nitroanilines has shown significant potential in this field. Nitroaniline derivatives are known to possess interesting optical and electronic properties, making them candidates for various materials science applications. rsc.orgresearchgate.net
Conceptually, the incorporation of this compound into polymer structures or as a component in hybrid organic-inorganic materials could lead to materials with tailored properties. rsc.orgresearchgate.net The nitro groups can contribute to the material's thermal stability and nonlinear optical (NLO) properties. The tert-butyl group, due to its steric bulk, can influence the packing of molecules in the solid state, potentially affecting the material's morphology and bulk properties.
For instance, para-nitroaniline has been used to functionalize organic-inorganic hybrid materials, where it acts as a chromophore. rsc.orgresearchgate.net These materials have potential applications as pigments. rsc.org The general principle of using nitroanilines as building blocks for functional materials suggests that this compound could be explored for similar purposes, with the tert-butyl group offering a way to fine-tune the material's characteristics.
Catalytic Activity of n-Tert-butyl-2,4-dinitroanilinium Salts (conceptual, based on N-butyl analog)
The formation of anilinium salts from aniline (B41778) derivatives is a well-established chemical transformation. These salts can exhibit catalytic activity in various organic reactions. Based on the documented catalytic activity of the N-butyl analog, it is conceivable that n-Tert-butyl-2,4-dinitroanilinium salts could also function as catalysts.
For example, N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate has been identified as a highly active and selective catalyst for esterification reactions. nih.gov This catalyst facilitates the condensation of carboxylic acids and alcohols under mild conditions. nih.gov The catalytic activity is attributed to the acidic nature of the anilinium proton and the specific interactions of the dinitroaniline moiety with the substrates.
Given the structural similarity, n-Tert-butyl-2,4-dinitroanilinium salts could potentially exhibit similar or modulated catalytic behavior. The steric hindrance from the tert-butyl group might influence the catalyst's selectivity and activity. This conceptual application opens an avenue for future research into the catalytic potential of this compound derivatives.
Contributions to Fundamental Understanding of Nitroaromatic Chemistry
Nitroaromatic compounds are a cornerstone of organic chemistry, and their study has significantly contributed to our understanding of reaction mechanisms and electronic effects. scielo.brnih.gov this compound, with its distinct substitution pattern, serves as an excellent model compound for investigating various aspects of nitroaromatic chemistry.
The two nitro groups strongly influence the electron density of the aromatic ring, making it highly electron-deficient. This electronic feature is central to its reactivity in nucleophilic aromatic substitution reactions. scielo.br The kinetics and mechanisms of such reactions involving dinitroaniline derivatives have been the subject of detailed studies. researchgate.netresearchgate.net
The presence of the bulky tert-butyl group introduces steric effects that can be studied to understand their influence on reaction rates and pathways. Comparing the reactivity of this compound with less sterically hindered analogs, such as N-butyl-2,4-dinitroaniline (B11963943), can provide valuable insights into the interplay of electronic and steric factors in chemical reactions.
Furthermore, the study of the spectroscopic properties of this compound can provide information about intramolecular interactions and the electronic structure of nitroaromatic systems.
Potential as a Probe Molecule in Reaction Mechanism Studies
The well-defined structure and predictable reactivity of this compound make it a potential probe molecule for elucidating reaction mechanisms. benthamdirect.com Its reactions can be monitored using various analytical techniques, such as spectroscopy and chromatography, to gain insights into the intermediates and transition states involved in a chemical transformation.
For instance, in studies of nucleophilic aromatic substitution, the rate of disappearance of this compound or the appearance of a product can be measured to determine the reaction kinetics. researchgate.net By systematically varying reaction conditions, such as the nature of the nucleophile, solvent, and temperature, a detailed picture of the reaction mechanism can be constructed.
The compound can also be used to investigate the mechanisms of photocatalytic reactions. The reduction of nitroaromatic compounds is a key area of research in photocatalysis, and understanding the mechanistic details is crucial for developing efficient and selective synthetic methods. benthamdirect.com this compound could serve as a substrate in such studies to probe the role of the catalyst and the nature of the reactive intermediates.
Moreover, the formation of charge-transfer complexes involving nitroaromatic compounds is a known phenomenon. researchgate.net this compound could be used to study the thermodynamics and kinetics of such complex formation, providing fundamental data for understanding intermolecular interactions.
Q & A
Q. What are the optimal synthetic routes for n-Tert-butyl-2,4-dinitroaniline, and how do reaction conditions influence yield and purity?
The synthesis typically involves alkylation and nitration steps. For tert-butyl group introduction, alkylation of phenol derivatives with tert-butyl alcohol or methyl tert-butyl ether is common, often catalyzed by strong acids like triflic acid or zeolites . Key parameters include:
- Temperature control : Higher temperatures (80–90°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Catalyst selection : Acid catalysts enhance alkylation efficiency, while phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt) optimize bromination or nitration steps .
- Stoichiometry : A molar ratio of 1:1.2:2 (amine:HBr:H₂O₂) is effective for halogenation, yielding >94% product under optimized conditions .
Q. How can spectroscopic techniques (e.g., IR, NMR) be used to characterize this compound?
- IR Spectroscopy : The tert-butyl group shows characteristic C-H stretching vibrations at ~1360 cm⁻¹ and 2960 cm⁻¹. Nitro groups exhibit strong asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
- NMR : The tert-butyl protons appear as a singlet at ~1.3 ppm (¹H NMR), while aromatic protons adjacent to nitro groups resonate downfield (δ 8.5–9.5 ppm) due to electron withdrawal .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
The electron-withdrawing nitro groups activate the aromatic ring for NAS. Kinetic studies on analogous dinitroanilines (e.g., 6-chloro-2,4-dinitroaniline) reveal:
- Conjugated acid species : Protonation of the nitro group enhances electrophilicity, accelerating substitution .
- Steric effects : The bulky tert-butyl group at the para position reduces rotational freedom, potentially stabilizing transition states via π-orbital alignment .
- Salt effects : Increased ionic strength (e.g., HCl concentration) accelerates hydrolysis of phosphate esters in related compounds, suggesting polar intermediates dominate the mechanism .
Q. How does polymorphism affect the mechanical and tableting properties of this compound in pharmaceutical formulations?
Trimorphic systems (e.g., 6-chloro-2,4-dinitroaniline) demonstrate distinct mechanical behaviors:
- Form I (shearing) : Exhibits plastic deformation, suitable for direct compression.
- Form III (brittle) : Prone to fragmentation, requiring granulation for tablet formation .
Crystal structure analysis (XRD) and powder compaction studies are critical to correlate slip planes, hydrogen bonding, and tabletability .
Q. What computational methods are effective for predicting the electronic properties of this compound?
Density Functional Theory (DFT) calculations can model:
- Charge distribution : Nitro groups induce significant positive charge on the aromatic ring, directing electrophilic attack.
- Steric hindrance : The tert-butyl group increases torsional strain, reducing resonance between the amine and nitro groups, as seen in N,N-diisopropyl-2,4-dinitroaniline .
- Solubility prediction : COSMO-RS simulations correlate with experimental solubility trends in solvents like DMF or chlorinated benzenes .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for halogenated dinitroanilines: How to validate data?
- Example : 6-bromo-2,4-dinitroaniline is reported with melting points ranging from 148°C (industrial grade) to 188°C (pure form) .
- Resolution : Purity assessment via HPLC and differential scanning calorimetry (DSC) is essential. Impurities like residual bromine or sodium sulfite can depress melting points .
Methodological Recommendations
7. Strategies for improving solubility of this compound in aqueous systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
